molecular formula C18H14 B14722928 1,1'-(Ethane-1,2-diyl)bis(4-ethynylbenzene) CAS No. 6128-15-0

1,1'-(Ethane-1,2-diyl)bis(4-ethynylbenzene)

Cat. No.: B14722928
CAS No.: 6128-15-0
M. Wt: 230.3 g/mol
InChI Key: PCBCFLNMBWGFMK-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) is an organic compound with a unique structure that includes ethane and ethynylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) typically involves the coupling of ethane-1,2-diyl groups with 4-ethynylbenzene. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and advanced materials with unique electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) depends on its specific application. In materials science, its electronic properties are exploited, while in organic synthesis, its reactivity towards various reagents is utilized. The ethynyl groups can participate in π-π interactions and conjugation, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to its analogs with different substituents .

Properties

CAS No.

6128-15-0

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1-ethynyl-4-[2-(4-ethynylphenyl)ethyl]benzene

InChI

InChI=1S/C18H14/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H,13-14H2

InChI Key

PCBCFLNMBWGFMK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C#C

Origin of Product

United States

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